molecular formula C9H16N2O4 B14432053 4-[Nitroso(4-oxopentyl)amino]butanoic acid CAS No. 80858-93-1

4-[Nitroso(4-oxopentyl)amino]butanoic acid

Cat. No.: B14432053
CAS No.: 80858-93-1
M. Wt: 216.23 g/mol
InChI Key: AICNZXNQHCNNDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Nitroso(4-oxopentyl)amino]butanoic acid involves several steps. One common method includes the reaction of N-methylpyrrolidone with toluene and tetrabutylammonium bromide, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at 50°C for 28 hours, and the product is isolated by adjusting the pH with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[Nitroso(4-oxopentyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[Nitroso(4-oxopentyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Nitroso(4-oxopentyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylnitrosoamino)butanoic acid
  • N-Nitroso-N-Methyl-4-Aminobutyric Acid
  • N-Nitroso-N-Ethyl-4-Aminobutyric Acid

Uniqueness

4-[Nitroso(4-oxopentyl)amino]butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity .

Properties

CAS No.

80858-93-1

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

4-[nitroso(4-oxopentyl)amino]butanoic acid

InChI

InChI=1S/C9H16N2O4/c1-8(12)4-2-6-11(10-15)7-3-5-9(13)14/h2-7H2,1H3,(H,13,14)

InChI Key

AICNZXNQHCNNDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN(CCCC(=O)O)N=O

Origin of Product

United States

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